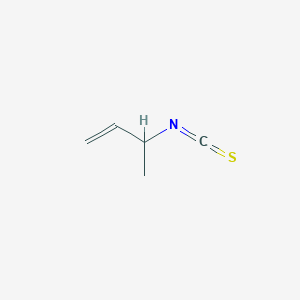

3-Isothiocyanatobut-1-ene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-isothiocyanatobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-3-5(2)6-4-7/h3,5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLACDYSFVHYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Branched Allylic Isothiocyanates: Structural Dynamics, Synthesis, and Therapeutic Potential

Executive Summary

This technical guide examines Branched Allylic Isothiocyanates (BA-ITCs) , a distinct subclass of electrophilic phytochemicals characterized by a branched carbon skeleton adjacent to the isothiocyanate (-N=C=S) moiety. Unlike linear analogs (e.g., Allyl Isothiocyanate or Sulforaphane), BA-ITCs exhibit unique thermodynamic stability and kinetic selectivity due to the [3,3]-sigmatropic rearrangement (aza-Cope rearrangement). This guide details the mechanistic underpinnings of this equilibrium, provides robust synthetic protocols utilizing Morita-Baylis-Hillman adducts, and analyzes their potential as tunable cysteine-reactive electrophiles for Nrf2 activation and chemoprevention.

Structural Dynamics: The Thiocyanate-Isothiocyanate Equilibrium

The defining feature of allylic isothiocyanates is their ability to interconvert with their thiocyanate isomers (R-SCN) via a [3,3]-sigmatropic rearrangement. In branched systems, this equilibrium is heavily influenced by steric factors and thermodynamic stability, often favoring the isothiocyanate form due to the cumulative double bond system's stability.

The [3,3]-Sigmatropic Shift Mechanism

The rearrangement proceeds through a chair-like transition state.[1] Substituents on the allylic chain (branching) dictate the position of the equilibrium.

-

Linear Allylic ITCs: Exist in rapid equilibrium, often with significant amounts of the thiocyanate form depending on solvent polarity.

-

Branched Allylic ITCs: Branching at the

-position (relative to nitrogen) or

DOT Diagram: The Isomerization Equilibrium

The following diagram illustrates the reversible [3,3]-sigmatropic rearrangement and the subsequent irreversible trapping by biological nucleophiles (Nucleophilic Attack).

Caption: The [3,3]-sigmatropic equilibrium between thiocyanate and isothiocyanate forms, leading to irreversible protein conjugation.

Synthetic Methodologies: Accessing Branched Architectures

Standard synthesis from primary amines (using CS₂/DCC) is often inefficient for branched allylic systems due to the volatility and instability of the amine precursors. Two superior methods are recommended:

Method A: Isomerization of Allylic Thiocyanates (The "Hard-Soft" Approach)

This method exploits the Hard-Soft Acid-Base (HSAB) principle. The "soft" sulfur of the thiocyanate anion attacks the "soft" electrophile (allylic halide), initially forming the Allyl Thiocyanate. Upon heating, this rearranges to the thermodynamically stable Branched Isothiocyanate.

Method B: Modification of Morita-Baylis-Hillman (MBH) Adducts

This is the preferred route for generating highly functionalized, branched allylic ITCs. MBH alcohols provide a pre-installed branched architecture.

Reaction Scheme Logic:

-

MBH Reaction: Aldehyde + Acrylate

Branched Allylic Alcohol. -

Substitution: Alcohol

Allylic Halide/Acetate. -

Substitution/Rearrangement: Halide + KSCN

Allylic Thiocyanate

Reactivity & Bioconjugation: The Cysteine Trap

The biological potency of BA-ITCs is defined by their electrophilicity. The central carbon of the -N=C=S group is electron-deficient and reacts readily with sulfhydryl groups (-SH) on proteins (e.g., Keap1, TRPA1) and glutathione (GSH).

Kinetic Selectivity via Branching

Branching adjacent to the -NCS group introduces steric hindrance.

-

Linear ITCs: React extremely fast (diffusion control), leading to rapid depletion by GSH before reaching target tissues.

-

Branched ITCs: Exhibit tuned reactivity. The steric bulk slows down GSH conjugation, potentially extending plasma half-life and allowing the molecule to reach intracellular targets (like Keap1) before metabolic clearance.

DOT Diagram: Nrf2 Activation Pathway

This diagram details how BA-ITCs modify Keap1, preventing Nrf2 ubiquitination and triggering the antioxidant response.

Caption: Mechanism of Nrf2 activation via covalent modification of Keap1 cysteine residues by Branched Allylic ITCs.

Experimental Protocols

Protocol A: Synthesis of Branched Allylic ITC from MBH Alcohol

Objective: Synthesize a branched ITC from a Morita-Baylis-Hillman adduct.

-

Activation: Dissolve the MBH alcohol (1.0 eq) in anhydrous DCM at 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine (Et3N, 1.5 eq). Stir for 30 min to form the mesylate (or allylic chloride in situ).

-

Substitution: Remove solvent or add directly to a solution of KSCN (1.5 eq) in Acetone/Water (3:1).

-

Rearrangement: Stir at room temperature for 2–4 hours. Note: The initial product is often the Allylic Thiocyanate. Monitor by TLC.

-

Thermal Shift: If the thiocyanate persists, heat the reaction mixture to 40–50°C for 1 hour to drive the [3,3]-sigmatropic rearrangement to the Isothiocyanate.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). Caution: Avoid silica gel with high acidity as it may hydrolyze the ITC.

Protocol B: Kinetic Assay for GSH Conjugation (Pseudo-First Order)

Objective: Determine the reactivity rate constant (

-

Preparation: Prepare a 10 mM stock solution of the Branched ITC in Acetonitrile. Prepare a 100 mM stock of L-Glutathione (reduced) in Phosphate Buffer (pH 7.4).

-

Reaction: Mix ITC (final conc. 50 µM) with excess GSH (final conc. 5 mM, 100-fold excess) in a quartz cuvette.

-

Detection: Monitor the decay of the ITC absorbance peak (typically ~250 nm, verify by UV scan) or the formation of the ITC-GSH adduct using a spectrophotometer.

-

Calculation: Plot

vs. time. The slope represents -

Comparison: Compare

of the Branched ITC against linear Allyl Isothiocyanate (AITC). Expect the branched analog to show a lower

Comparative Data: Branched vs. Linear

The following table summarizes the structural activity relationship (SAR) differences.

| Feature | Linear Allylic ITC (e.g., AITC) | Branched Allylic ITC | Impact on Drug Development |

| [3,3] Rearrangement | Rapid equilibrium, often solvent-dependent. | Biased towards NCS form due to substitution. | Higher isomeric purity and shelf stability. |

| Electrophilicity | High (Sterically unhindered). | Moderate (Sterically tuned).[2] | Reduced off-target toxicity; prolonged half-life. |

| Hydrolytic Stability | Low (Degrades to amine in water). | Improved (Hydrophobic shielding). | Better suitability for oral formulations. |

| Metabolic Route | Rapid GSH conjugation (GST-mediated). | Slower GSH conjugation. | Potential to bypass first-pass metabolism. |

References

-

[3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. Source: National Institutes of Health (PMC) URL:[Link]

-

[3,3]-Sigmatropic Shifts and Retro-ene Rearrangements in Cyanates, Isocyanates, Thiocyanates, and Isothiocyanates. Source: The Journal of Organic Chemistry (ACS) URL:[Link]

-

Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. Source: ResearchGate / Tetrahedron Letters URL:[Link]

-

Allyl isothiocyanate depletes glutathione and upregulates expression of glutathione S-transferases in Arabidopsis thaliana. Source: National Institutes of Health (PMC) URL:[Link]

-

Glutathione- and cysteine-mediated cytotoxicity of allyl and benzyl isothiocyanate. Source: PubMed URL:[Link]

Sources

An In-depth Technical Guide to the Biological Activity of Branched vs. Linear Butenyl Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals derived from glucosinolates in cruciferous vegetables, have garnered significant attention for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The chemical structure of the ITC side chain plays a pivotal role in determining the potency and specificity of these effects. This technical guide provides a comprehensive analysis of the biological activity of butenyl isothiocyanates, with a particular focus on the comparative effects of linear versus branched isomers. While research has illuminated the cytotoxic potential of the linear 3-butenyl isothiocyanate, a significant knowledge gap exists regarding its branched counterparts (sec-butyl, tert-butyl, and isobutyl isothiocyanate). This document will synthesize the current understanding of linear butenyl isothiocyanate, extrapolate potential activities of branched isomers based on established structure-activity relationships, and provide detailed, field-proven experimental protocols to facilitate direct comparative studies. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Introduction: The Chemical Biology of Isothiocyanates

Isothiocyanates are characterized by the functional group -N=C=S, which is highly reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[1] This reactivity is central to their biological mechanism of action, allowing them to modulate the function of key cellular proteins involved in oncogenesis, inflammation, and microbial survival. Numerous studies have demonstrated that even subtle alterations in the alkyl or aryl side chain of ITCs can significantly impact their biological efficacy.[5][6] Therefore, a systematic investigation into the structure-activity relationships of isomeric forms, such as linear versus branched butenyl isothiocyanates, is crucial for the rational design of novel therapeutic agents.

The Known Bioactivity of Linear 3-Butenyl Isothiocyanate

The primary linear isomer, 3-butenyl isothiocyanate (3-BI), has been the subject of several investigations, particularly in the context of its anticancer properties.

Anticancer Activity

Research has shown that 3-BI exhibits a dose-dependent cytotoxic effect on various cancer cell lines.[7][8] Notably, in studies involving human prostate cancer cells (PC-3), 3-BI was found to be more potent than the chemotherapeutic drug docetaxel at certain time points.[7][8] Furthermore, 3-BI demonstrated a synergistic effect when used in combination with docetaxel, suggesting its potential as a co-adjuvant therapy.[7][8] The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.[9]

Antimicrobial Properties

While direct studies on the antimicrobial effects of isolated 3-butenyl isothiocyanate are limited, a study evaluating a horseradish root extract containing a small percentage of 3-butenyl ITC (1.5%) alongside allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC) showed antimicrobial activity against Clostridium perfringens.[10] Generally, ITCs with aromatic side chains, such as benzyl isothiocyanate (BITC), have demonstrated greater antibacterial activity than aliphatic ITCs like 3-butenyl isothiocyanate.[11]

The Unexplored Frontier: Branched Butenyl Isothiocyanates - A Hypothesis-Driven Approach

Direct comparative studies on the biological activities of branched butenyl isothiocyanates are scarce. However, based on general principles of structure-activity relationships for alkyl isothiocyanates, we can formulate hypotheses to guide future research. A study comparing 1-hexyl isothiocyanate (linear) with 2-hexyl isothiocyanate (branched) found the branched isomer to be more potent in inhibiting lung tumorigenesis.[12] This suggests that branching at the α-carbon to the isothiocyanate group may enhance certain biological activities.

Hypothesized Activity Profile of Branched Butenyl Isothiocyanates:

-

Increased Cytotoxicity: The steric hindrance introduced by branching may alter the reactivity of the isothiocyanate group, potentially leading to more potent interactions with target proteins and enhanced cytotoxicity in cancer cells.

-

Differential Keap1-Nrf2 Pathway Activation: The Keap1-Nrf2 pathway is a key regulator of cellular antioxidant and detoxification responses and a primary target of many ITCs.[13][14][15] The different steric and electronic profiles of branched isomers may lead to altered kinetics of Keap1 modification and subsequent Nrf2 activation, potentially resulting in a more robust or sustained antioxidant response.

-

Modified Antimicrobial Spectrum: The increased lipophilicity that can accompany branching may enhance the ability of these compounds to penetrate bacterial cell membranes, potentially leading to a broader or more potent antimicrobial spectrum compared to the linear isomer.

A Framework for Comparative Analysis: Experimental Protocols

To rigorously test these hypotheses, a series of well-controlled in vitro experiments are necessary. The following protocols provide a validated framework for the direct comparison of linear and branched butenyl isothiocyanates.

Synthesis of Branched Butenyl Isothiocyanates

The synthesis of branched butenyl isothiocyanates can be achieved through established chemical methods. A common approach involves the reaction of the corresponding branched butyl amine with thiophosgene or a related thiocarbonylating agent. Alternatively, catalyzed additions of ammonium thiocyanate to olefins can provide the desired isothiocyanates.[16]

Assessment of Anticancer Activity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., PC-3, DU145 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of linear and branched butenyl isothiocyanates (e.g., 1-100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and incubate in the dark at room temperature for 2-4 hours, or until the formazan crystals have fully dissolved.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.

This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

-

Data Analysis: Compare the luminescence signals of treated cells to the vehicle control to determine the fold-increase in caspase activity.

Mechanistic Insights: Keap1-Nrf2 Pathway Activation

This technique allows for the detection and quantification of the Nrf2 protein in the nuclear fraction of cells, a hallmark of its activation.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HaCaT keratinocytes) and treat with the different butenyl isothiocyanate isomers for various time points (e.g., 0, 1, 2, 4, 8 hours).

-

Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercially available kit.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use antibodies against Lamin B1 and β-actin as nuclear and cytoplasmic loading controls, respectively.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of nuclear Nrf2.

Evaluation of Anti-inflammatory Potential

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the butenyl isothiocyanate isomers for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent system.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Compare the nitrite concentrations in the treated wells to the LPS-only control to determine the inhibitory effect of the isothiocyanates on NO production.

Antimicrobial Activity Assessment

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Protocol:

-

Bacterial Culture: Grow a culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.

-

Serial Dilutions: Prepare two-fold serial dilutions of the butenyl isothiocyanate isomers in a 96-well microplate containing growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Interpretation

To facilitate a clear comparison of the biological activities of linear and branched butenyl isothiocyanates, all quantitative data should be summarized in structured tables.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Butenyl Isothiocyanates in PC-3 Cells

| Compound | 24 hours | 48 hours | 72 hours |

| 3-Butenyl ITC (Linear) | Data | Data | Data |

| sec-Butenyl ITC | Experimental | Experimental | Experimental |

| tert-Butyl ITC | Experimental | Experimental | Experimental |

| Isobutyl ITC | Experimental | Experimental | Experimental |

| Docetaxel (Control) | Data | Data | Data |

Table 2: Comparative Anti-inflammatory Activity (IC50 for NO Inhibition in µM) in RAW 264.7 Cells

| Compound | IC50 (µM) |

| 3-Butenyl ITC (Linear) | Experimental |

| sec-Butenyl ITC | Experimental |

| tert-Butyl ITC | Experimental |

| Isobutyl ITC | Experimental |

| Dexamethasone (Control) | Data |

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus | E. coli |

| 3-Butenyl ITC (Linear) | Experimental | Experimental |

| sec-Butenyl ITC | Experimental | Experimental |

| tert-Butyl ITC | Experimental | Experimental |

| Isobutyl ITC | Experimental | Experimental |

| Gentamicin (Control) | Data | Data |

Visualizing the Mechanisms of Action

Diagrams created using Graphviz (DOT language) can effectively illustrate the key signaling pathways and experimental workflows.

Caption: The Keap1-Nrf2 signaling pathway and its activation by butenyl isothiocyanates.

Caption: A logical workflow for the comparative biological evaluation of butenyl isothiocyanates.

Conclusion and Future Directions

This technical guide has synthesized the current knowledge on the biological activities of linear 3-butenyl isothiocyanate and has provided a hypothesis-driven framework for investigating its branched isomers. The provided experimental protocols offer a robust methodology for a direct and comprehensive comparison of these compounds. The elucidation of the structure-activity relationships among butenyl isothiocyanate isomers will be instrumental in identifying lead candidates with enhanced therapeutic potential. Future in vivo studies in relevant animal models will be essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising natural product derivatives.

References

-

Francisco, M., Bongiovanni, A., Velasco, P., & Cartea, M. E. (2018). Effects of 3-butenyl isothiocyanate on phenotypically different prostate cancer cells. International Journal of Oncology, 53(5), 2268-2276. [Link][7][8]

-

Arora, R., Kumar, R., Mahajan, J., Vig, A. P., Singh, B., Singh, B., & Arora, S. (2016). 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines. Journal of Food Science and Technology, 53(9), 3437–3445. [Link][9]

-

Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(9), 888-894. [Link][1]

-

Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs?. Acta Pharmacologica Sinica, 31(9), 1165–1178. [Link][10]

-

Kaiser, S. J., Mutters, N. T., Blessing, B., & Günther, F. (2017). Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa. Fitoterapia, 119, 57–63. [Link][17]

-

Jang, M., Hong, E., & Kim, G. H. (2010). Evaluation of antibacterial activity of 3-butenyl, 4-pentenyl, 2-phenylethyl, and benzyl isothiocyanate in Brassica vegetables. Journal of Food Science, 75(5), M297-M301. [Link][11]

-

Singh, S. V., & Singh, S. (2012). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 13(8), 9777–9809. [Link][2]

-

Dias, C., Sousa, S., Saavedra, M. J., & Alfredo, A. (2015). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 20(5), 8524–8536. [Link][18]

-

Dufour, V., Stahl, M., & Baysse, C. (2015). The antibacterial properties of isothiocyanates. Microbiology, 161(Pt_2), 229–243. [Link]

-

Szaefer, H., Cichocki, M., & Baer-Dubowska, W. (2013). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Oncology, 3, 257. [Link][19]

-

Andini, R., Araya-Cloutier, C., Waardenburg, R. E., & Vincken, J. P. (2021). QSAR-based physicochemical properties of isothiocyanate antimicrobials against gram-negative and gram-positive bacteria. LWT, 144, 111222. [Link][20]

- Melchini, A., & Traka, M. H. (2010). Isothiocyanates, from plants to humans: A new perspective in the fight against cancer. Current Opinion in Clinical Nutrition and Metabolic Care, 13(4), 451-458.

-

Conaway, C. C., Wang, C. X., Pittman, B., Yang, Y. M., Schwartz, J. E., Tian, D., McIntee, E. J., Hecht, S. S., & Chung, F. L. (2002). Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice. Cancer Research, 62(24), 7192-7197. [Link]

-

Sharma, A. K., Sharma, A., Desai, D., Madhunapantula, S. V., Huh, S. J., Robertson, G. P., & Amin, S. (2008). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. Journal of Medicinal Chemistry, 51(24), 7820–7826. [Link][6]

-

Wagner, A. E., Boesch-Saadatmandi, C., & Rimbach, G. (2011). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants & Redox Signaling, 14(11), 2135–2146. [Link][21]

-

Ernst, I. M., Wagner, A. E., Schuemann, C., Storm, N., Höppner, W., Döring, F., Stocker, A., & Rimbach, G. (2011). Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts. Pharmacological Research, 63(3), 233–240. [Link][13]

-

Arora, R., Kumar, R., Mahajan, J., Vig, A. P., Singh, B., Singh, B., & Arora, S. (2016). 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines. Journal of Food Science and Technology, 53(9), 3437–3445. [Link]

-

Romanelli, A., Belluti, F., & Risi, R. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624. [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. [Link][22]

-

Cilibrizzi, A., D'Alonzo, D., & Palumbo, G. (2021). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Molecules, 26(11), 3296. [Link][23]

-

Jiao, D., Conaway, C. C., Wang, M. H., Yang, C. S., & Chung, F. L. (1996). Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice. Cancer Research, 56(24), 5768-5773. [Link][12]

-

Murakami, K. (2023). Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates. ChemRxiv. [Link][24]

-

Dias, C., Sousa, S., Saavedra, M. J., & Alfredo, A. (2015). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 20(5), 8524–8536. [Link]

-

Murakami, K. (2023). Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates. RSC Advances, 13(35), 24439-24442. [Link][25]

-

Jang, M., Hong, E., & Kim, G. H. (2010). Evaluation of Antibacterial Activity of 3-Butenyl, 4-Pentenyl, 2-Phenylethyl, and Benzyl Isothiocyanate in Brassica Vegetables. Journal of Food Science, 75(5), M297-M301. [Link][26]

-

Jakubczyk, K., & Sienkiewicz, M. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 29(5), 1145. [Link][27]

-

Lee, J. M., & Johnson, J. A. (2009). Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis. Toxicological Sciences, 110(1), 169–179. [Link][14]

-

Arora, R., Kumar, R., Mahajan, J., Vig, A. P., Singh, B., Singh, B., & Arora, S. (2016). 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines. Journal of Food Science and Technology, 53(9), 3437–3445. [Link][28]

-

Gökçe, G., & Utku, G. (2021). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1806–1818. [Link][29]

-

Mullard, M., & Baek, K. H. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 75(23), 5130–5142. [Link][30]

-

Kaiser, S. J., Mutters, N. T., Blessing, B., & Günther, F. (2017). Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa. Fitoterapia, 119, 57–63. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis by substitution. [Link]

-

Biochemical Society. (2011, December 20). Hot Topic in Biochemistry: Nrf2 signaling by Thomas Kensler [Video]. YouTube. [Link]

-

Wesołowska, O., & Wińska, K. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 22(18), 9812. [Link][31]

-

Martorana, F., & Peruzzotti-Jametti, L. (2022). Activation of the Nrf2 Pathway as a Therapeutic Strategy for ALS Treatment. International Journal of Molecular Sciences, 23(4), 2291. [Link][32]

Sources

- 1. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]

- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of 3-butenyl isothiocyanate on phenotypically different prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. International Journal of Oncology [spandidos-publications.com]

- 9. 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of antibacterial activity of 3-butenyl, 4-pentenyl, 2-phenylethyl, and benzyl isothiocyanate in Brassica vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Isothiocyanate synthesis by substitution [organic-chemistry.org]

- 17. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 20. edepot.wur.nl [edepot.wur.nl]

- 21. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 22. Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. chemrxiv.org [chemrxiv.org]

- 26. researchgate.net [researchgate.net]

- 27. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. research.unipd.it [research.unipd.it]

Methodological & Application

Application Note: Robust Synthesis of Allylic Isothiocyanates

Executive Summary & Strategic Rationale

The conversion of allylic amines to isothiocyanates (ITCs) is a pivotal transformation in medicinal chemistry, particularly for the development of covalent inhibitors and chemopreventive agents (e.g., sulforaphane analogues). While general methods for ITC synthesis exist, allylic substrates present a unique thermodynamic challenge: the [3,3]-sigmatropic rearrangement (aza-Cope type), which equilibrates the desired isothiocyanate (-NCS) with the often undesired thiocyanate (-SCN).

This application note details two field-proven protocols designed to maximize the kinetic trapping of the isothiocyanate isomer while minimizing thermal degradation and rearrangement.

The Allylic Challenge: The [3,3]-Sigmatropic Shift

Unlike alkyl amines, allylic systems possess a mechanism for rapid isomerization. The allylic isothiocyanate (1) exists in equilibrium with the allylic thiocyanate (2). While the isothiocyanate is generally the thermodynamic product, elevated temperatures or Lewis acidic surfaces (like unbuffered silica gel) can accelerate the equilibration or lead to decomposition.

Figure 1: The equilibrium between allylic isothiocyanate and thiocyanate. Protocol success depends on suppressing the pathway to the thiocyanate (Red).

Methodology Selection Matrix

Select the protocol based on your substrate's sensitivity and scale.

| Feature | Method A: CS₂ / DCC | Method B: TCDI |

| Reagents | Carbon Disulfide (CS₂), Dicyclohexylcarbodiimide (DCC), TEA | 1,1'-Thiocarbonyldiimidazole (TCDI) |

| Mechanism | Dithiocarbamate formation followed by dehydration | Nucleophilic substitution / Imidazole transfer |

| Conditions | 0 °C to RT (Exothermic) | 0 °C to RT (Mild) |

| By-products | Dicyclohexylurea (DCU) - Precipitate | Imidazole - Water soluble |

| Best For | Large scale (>5g), robust substrates | Acid-sensitive substrates, complex pharmacophores |

| Safety Note | CS₂ is neurotoxic/flammable; DCC is a sensitizer | TCDI is moisture sensitive |

Detailed Experimental Protocols

Method A: The CS₂ / DCC Desulfurization Route

Best for: Standard allylic amines where cost and scalability are priorities.

Mechanism: The amine attacks CS₂ to form a dithiocarbamate salt.[1][2][3] DCC acts as a desulfurizing agent, sequestering H₂S as the insoluble dicyclohexylurea (DCU) and driving the reaction to the ITC.

Reagents:

-

Allylic Amine (1.0 equiv)

-

Carbon Disulfide (CS₂) (1.2 - 1.5 equiv) [Caution: Neurotoxin]

-

Triethylamine (TEA) (1.1 equiv)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

Solvent: Anhydrous THF or DCM

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with N₂ or Ar.[4]

-

Solubilization: Dissolve the allylic amine (10 mmol) in anhydrous THF (40 mL). Add TEA (11 mmol).

-

Dithiocarbamate Formation: Cool the solution to 0 °C (ice bath). Add CS₂ (12-15 mmol) dropwise over 10 minutes.

-

Observation: The solution often turns yellow/orange, indicating dithiocarbamate formation. Stir at 0 °C for 30 minutes.

-

-

Desulfurization: Dissolve DCC (11 mmol) in minimal THF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C.

-

Critical Step: Maintain 0 °C to prevent thermal rearrangement of the forming allylic ITC.

-

-

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 2–4 hours.

-

Observation: A heavy white precipitate (DCU) will form.

-

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Rinse the pad with cold Et₂O.

-

Concentrate the filtrate under reduced pressure at a bath temperature < 30 °C (Crucial to avoid rearrangement).

-

-

Purification: See Section 4.

Method B: The TCDI Transfer Route

Best for: Complex allylic amines prone to polymerization or those sensitive to the harsh desulfurization of Method A.

Mechanism: TCDI acts as a thiocarbonyl transfer reagent. The amine attacks the central carbon, displacing one imidazole. The intermediate then cyclizes/eliminates the second imidazole to yield the ITC.

Reagents:

-

Allylic Amine (1.0 equiv)

-

1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 - 1.2 equiv)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Protocol:

-

Preparation: Use a flame-dried flask under inert atmosphere (N₂).

-

Reagent Setup: Dissolve TCDI (1.2 mmol) in anhydrous DCM (10 mL) and cool to 0 °C .

-

Addition: Dissolve the allylic amine (1.0 mmol) in DCM (5 mL) and add it dropwise to the TCDI solution.

-

Note: Reverse addition (Amine to TCDI) is preferred to prevent dimer formation (thiourea).

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor by TLC. Most reactions are complete within 2–3 hours.

-

Workup:

-

Dilute with DCM.

-

Wash rapidly with cold 0.5 M HCl (to remove imidazole) followed by saturated NaHCO₃ and brine.

-

Warning: Do not expose allylic ITCs to strong acid for prolonged periods.

-

Dry over Na₂SO₄ and concentrate at < 30 °C .

-

Purification & Stability (The "E-E-A-T" Factor)

This is where most protocols fail for allylic systems. Standard silica gel chromatography is slightly acidic and can catalyze the [3,3]-rearrangement or hydrolysis.

Recommended Purification Strategy:

-

Flash Chromatography (Buffered):

-

Use Silica Gel neutralized with 1% Triethylamine (TEA) in the eluent.

-

Eluent System: Hexanes/Ethyl Acetate (gradient).[4]

-

Keep fractions cold if possible.

-

-

Neutral Alumina:

-

If the substrate is highly acid-sensitive, substitute silica with Neutral Alumina (Activity Grade III).

-

-

Distillation:

-

For volatile, simple allylic ITCs (e.g., Allyl isothiocyanate), vacuum distillation is the gold standard.

-

Condition: High vacuum, lowest possible bath temperature.

-

Storage:

-

Store neat at -20 °C under Argon.

-

Avoid storing in nucleophilic solvents (MeOH, EtOH) as they will slowly form thiocarbamates.

Mechanistic Workflow & Troubleshooting

Figure 2: Decision matrix and workflow for allylic isothiocyanate synthesis.

Troubleshooting Table

| Problem | Possible Cause | Solution |

| Low Yield | Volatility of product | Do not rotovap to dryness; use pentane/ether and gentle stream of N₂. |

| Product is impure (NMR shows split peaks) | [3,3]-Rearrangement to Thiocyanate | Check purification temp; ensure silica was buffered with TEA. |

| Precipitate in Method A won't filter | Colloidal DCU | Cool mixture to -20°C for 1 hr before filtering; use fine Celite. |

| Starting material remains (Method B) | Dimer formation (Thiourea) | Ensure reverse addition (Amine added to TCDI). |

References

-

Munch, H., et al. "A New Efficient Synthesis of Isothiocyanates from Amines using Di-tert-butyl Dicarbonate." Tetrahedron Letters, vol. 49, no. 19, 2008, pp. 3117-3119. Link(Context: Discussion of CS2 based desulfurization strategies).

-

Wong, R., & Dolman, S. J. "Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamate Salts."[5] The Journal of Organic Chemistry, vol. 72, no.[5] 10, 2007, pp. 3969–3971. Link(Context: Alternative desulfurization protocols).

- Sommen, G. L., et al. "Synthesis of Isothiocyanates: A Review." Chemistry & Biology Interface, vol. 10, no. 2, 2020. (Context: Comprehensive review of TCDI and CS2 methods).

- Looker, J. H., & Cain, C. K. "The Rearrangement of Allyl Thiocyanates." Journal of the American Chemical Society, vol. 75, no. 10, 1953. (Context: Foundational work on the [3,3]-sigmatropic rearrangement of allylic systems).

-

Zhang, Y., et al. "Recent Advances in the Synthesis of Isothiocyanates." ChemRxiv, 2023. Link(Context: Modern updates on green synthesis methods).

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

microwave-assisted synthesis of secondary isothiocyanates

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Secondary Isothiocyanates

Executive Summary

Isothiocyanates (ITCs) are pivotal electrophilic scaffolds in medicinal chemistry, serving as precursors to thioureas, thiohydantoins, and covalent inhibitors in drug discovery (e.g., covalent kinase inhibitors).[1] While primary alkyl isothiocyanates are synthetically trivial, secondary isothiocyanates —where the -NCS moiety is attached to a secondary carbon (e.g., cyclohexyl-, isopropyl- derivatives)—present kinetic challenges due to steric hindrance at the

Conventional methods using thiophosgene (

Scientific Foundation & Mechanism[3]

Nomenclature Clarification (Critical)

-

Target: This guide focuses on synthesizing isothiocyanates (

) starting from primary amines attached to a secondary carbon ( -

Exclusion: Secondary amines (

) cannot form isothiocyanates; they form dithiocarbamates or thioureas.

Reaction Mechanism

The synthesis proceeds via a "Catch and Release" mechanism. The hindered amine nucleophilically attacks carbon disulfide (

Figure 1: Mechanistic pathway for the microwave-assisted conversion of hindered amines to isothiocyanates via dithiocarbamate intermediates.

Experimental Protocols

Two protocols are provided based on the available reagents and "Green Chemistry" requirements.

Protocol A: The "Workhorse" Method (DCC-Mediated)

Best for: Highly sterically hindered amines where maximum driving force is required.

Reagents:

-

Substrate: Primary amine with secondary alkyl group (1.0 equiv)

-

Reagent 1: Carbon Disulfide (

) (5.0 equiv) -

Reagent 2: Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

-

Base: Triethylamine (

) (1.2 equiv) -

Solvent: Acetonitrile (MeCN) or THF (Dry). Note: MeCN couples better with MW.

Step-by-Step Workflow:

-

Dithiocarbamate Formation: In a microwave-transparent vial (e.g., Pyrex 10mL), dissolve the amine (1 mmol) in MeCN (3 mL). Add

followed by dropwise addition of-

Observation: The solution typically turns yellow/orange, indicating dithiocarbamate formation. Stir at Room Temperature (RT) for 5 mins.

-

-

Desulfurization Setup: Add DCC (1.2 mmol) to the reaction mixture.

-

Caution: DCC is a sensitizer; handle in a fume hood.

-

-

Microwave Irradiation: Cap the vial. Irradiate at 80°C for 10-15 minutes .

-

Power Setting: Use "Dynamic" mode (max 150W) to maintain temperature.

-

-

Workup:

-

Cool to RT. A white precipitate (Dicyclohexylurea - DCU) will form.

-

Filter off the DCU through a Celite pad.

-

Concentrate the filtrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc). Isothiocyanates are typically non-polar and elute early.

Protocol B: The "Green" Method (T3P-Mediated)

Best for: Pharmaceutical GMP workflows where DCC residues (ureas) are problematic. Reference Grounding: Based on T3P protocols established by Janczewski et al. [1].[3]

Reagents:

-

Substrate: Primary amine (1.0 equiv)

-

Reagent 1:

(5.0 equiv) -

Reagent 2: Propylphosphonic anhydride (T3P) (50% in EtOAc, 1.5 equiv)

-

Base:

(3.0 equiv)[4] -

Solvent: Ethyl Acetate (EtOAc).

Step-by-Step Workflow:

-

Reaction Assembly: In a MW vial, combine amine (1 mmol),

(3 mmol), and -

Activation: Add T3P solution (1.5 mmol) dropwise.

-

Microwave Irradiation: Irradiate at 70°C for 5-10 minutes .

-

Workup:

-

Add water to the reaction mixture (T3P byproducts are water-soluble).

-

Extract with EtOAc (2x).

-

Wash organic layer with brine, dry over

.

-

-

Result: Often yields high purity product requiring minimal purification.

Optimization & Data Analysis

The following data summarizes the optimization of secondary alkyl amines (e.g., cyclohexylamine) conversion to isothiocyanates.

Table 1: Comparison of Conventional vs. Microwave Methods

| Parameter | Conventional (Reflux) | Microwave (Protocol A) | Microwave (Protocol B - T3P) |

| Time | 4 - 12 Hours | 10 - 15 Minutes | 5 - 10 Minutes |

| Temperature | 40°C (DCM reflux) | 80°C (MeCN) | 70°C (EtOAc) |

| Yield (Cyclohexyl-NCS) | 65 - 75% | 88 - 92% | 90 - 95% |

| Purity (Crude) | Low (Side products) | High (DCU requires filtration) | Very High (Water soluble byproducts) |

| Steric Tolerance | Poor | Excellent | Excellent |

Decision Tree for Protocol Selection

Figure 2: Decision matrix for selecting the optimal microwave synthesis protocol based on substrate solubility and purification requirements.

Troubleshooting & Quality Control (Self-Validation)

To ensure the protocol is self-validating, perform the following checks immediately post-reaction:

-

IR Spectroscopy (The "Fingerprint" Check):

-

Success: Look for a very strong, broad stretch at 2050–2150 cm⁻¹ (characteristic -N=C=S stretch).

-

Failure: Absence of this peak indicates failure to desulfurize or decomposition.

-

-

13C NMR:

-

Success: The isothiocyanate carbon appears at ~130–140 ppm .

-

Differentiation: Dithiocarbamate salts (intermediates) typically show peaks further downfield (>190 ppm). If you see >190 ppm, the reaction is incomplete—increase MW time or temperature.

-

-

Common Pitfall: Elimination to Alkene

-

Issue: With very hindered secondary amines (e.g., 2-adamantylamine), the base may cause elimination of the dithiocarbamate to an alkene instead of forming the ITC.

-

Solution: Lower the temperature to 60°C and use T3P (Protocol B), which operates under milder conditions than DCC.

-

References

-

Janczewski, Ł., et al. (2019).[2] "Direct, Microwave-Assisted Synthesis of Isothiocyanates." European Journal of Organic Chemistry.[2]

-

Wong, R., & Dolman, S. J. (2007).[3] "Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamates." The Journal of Organic Chemistry.

-

Munch, H., et al. (2008). "Peptide Coupling Reagents in Organic Synthesis." Organic Letters (Context on T3P utility).

-

Organic Chemistry Portal. "Synthesis of Isothiocyanates." (General overview of desulfurization agents).

Sources

Application Note: High-Purity Isolation of 3-Isothiocyanatobut-1-ene via Optimized Flash Column Chromatography

Abstract

This comprehensive guide details a robust protocol for the purification of the volatile and reactive compound, 3-isothiocyanatobut-1-ene, using flash column chromatography. Addressing the inherent instability of alkenyl isothiocyanates, this application note provides a systematic approach, from crude sample preparation to post-purification analysis, ensuring high purity and yield. The causality behind each step is explained, offering researchers the flexibility to adapt the methodology to similar challenging purification tasks. This document is designed to serve as a practical resource for chemists in both academic and industrial settings, particularly those involved in the synthesis and purification of bioactive small molecules.

Introduction: The Challenge of Purifying Alkenyl Isothiocyanates

3-Isothiocyanatobut-1-ene is a member of the isothiocyanate (ITC) class of compounds, which are of significant interest in medicinal chemistry and drug development due to their well-documented biological activities.[1] However, the purification of volatile and reactive ITCs like 3-isothiocyanatobut-1-ene presents considerable challenges. These molecules are susceptible to degradation, especially in the presence of certain solvents, high temperatures, and on active surfaces like silica gel.[2][3] Therefore, a carefully optimized purification strategy is paramount to obtaining the compound in high purity.

This application note provides a detailed protocol for the purification of 3-isothiocyanatobut-1-ene using flash column chromatography, a technique that is both rapid and efficient, minimizing the contact time of the sensitive compound with the stationary phase.[4]

Pre-Purification Strategy: Synthesis and Impurity Profile

A successful purification begins with an understanding of the crude material. 3-Isothiocyanatobut-1-ene is commonly synthesized from its corresponding primary amine, 3-buten-1-amine. A prevalent method involves the use of thiophosgene or, more recently, less hazardous reagents that proceed via a dithiocarbamate intermediate.[1][5][6]

Common Synthesis By-products and Impurities:

-

Unreacted 3-buten-1-amine: A polar compound that will have a low Rf on TLC.

-

Thiourea derivatives: Formed if the isothiocyanate reacts with the starting amine. These are generally more polar than the desired product.

-

Dithiocarbamate salts: Intermediates in some synthetic routes that may persist in the crude product.[6]

-

Solvent residues: From the reaction and work-up steps.

-

Degradation products: Such as polysulfides, which can arise from the decomposition of the isothiocyanate.[2]

A thorough understanding of these potential impurities is critical for developing an effective chromatographic separation.

Chromatographic Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude 3-isothiocyanatobut-1-ene. Adjustments to scale will require proportional changes in column size and solvent volumes.

Materials and Reagents

| Material/Reagent | Specifications | Rationale |

| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard for flash chromatography, providing good resolution. |

| Mobile Phase | Hexane and Ethyl Acetate (HPLC grade) | A non-polar solvent system that allows for good separation of moderately polar compounds. |

| Crude Sample | ~1 g of 3-isothiocyanatobut-1-ene | |

| TLC Plates | Silica gel 60 F254 | For monitoring the separation. |

| TLC Visualization | UV lamp (254 nm), Potassium permanganate stain | UV for conjugated impurities, KMnO4 for the alkene functionality. |

| Glassware | Chromatography column, flasks, etc. | Standard laboratory glassware. |

Thin-Layer Chromatography (TLC) for Method Development

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

Protocol:

-

Dissolve a small amount of the crude material in a minimal amount of dichloromethane.

-

Spot the solution onto a TLC plate.

-

Develop the plate in a TLC chamber with a solvent system of 95:5 Hexane:Ethyl Acetate .

-

Visualize the plate under a UV lamp and then with a potassium permanganate stain.

-

The desired product, 3-isothiocyanatobut-1-ene, should have an Rf value of approximately 0.3-0.4 . Adjust the solvent polarity if necessary. A higher ratio of hexane will decrease the Rf, while more ethyl acetate will increase it.

Column Preparation and Sample Loading

Given the volatility of 3-isothiocyanatobut-1-ene, a dry loading technique is recommended to ensure a concentrated band at the start of the separation.[4]

Protocol:

-

Select a glass chromatography column of appropriate size (e.g., 40 mm diameter for a 1 g sample).

-

Plug the bottom of the column with a small piece of glass wool and add a layer of sand.

-

Dry pack the column with silica gel to a height of approximately 15-20 cm.

-

Add a layer of sand on top of the silica gel.

-

Pre-elute the column with the chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to equilibrate the stationary phase.

-

Dry Loading:

-

Dissolve the crude 3-isothiocyanatobut-1-ene (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add approximately 2-3 g of silica gel to this solution.

-

Carefully remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

-

Gently add this powder to the top of the prepared column.

-

Elution and Fraction Collection

Protocol:

-

Carefully add the mobile phase to the top of the column.

-

Apply gentle positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 5 cm/minute.

-

Collect fractions of approximately 20 mL in numbered test tubes or flasks.

-

Continuously monitor the elution process by TLC. Spot every few fractions on a TLC plate and develop as described in section 3.2.

The workflow for the purification process is illustrated in the following diagram:

Caption: Experimental workflow for the purification of 3-isothiocyanatobut-1-ene.

Post-Purification Procedures

-

Combine and Concentrate: Based on the TLC analysis, combine the fractions containing the pure product. Remove the solvent under reduced pressure, being mindful of the product's volatility. A cold water bath for the receiving flask is recommended.

-

Final Purity Assessment: The purity of the final product should be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9]

Expected Spectroscopic Data for 3-Isothiocyanatobut-1-ene:

-

1H NMR (CDCl3): Chemical shifts will be characteristic of the vinyl and allylic protons.

-

13C NMR (CDCl3): The isothiocyanate carbon signal is often broad and may be difficult to observe.[9][10]

-

GC-MS: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Product co-elutes with impurities | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. A shallower solvent gradient may be necessary. |

| Low or no recovery of product | Product is too volatile and evaporated during solvent removal. | Use a cold trap during rotary evaporation and avoid excessive vacuum or heat. |

| Streaking or tailing of spots on TLC/column | Compound degradation on silica gel. | Consider using deactivated silica gel (e.g., with triethylamine for basic compounds) or a different stationary phase like alumina. |

| Product appears to have decomposed after purification | Instability of the isothiocyanate. | Work quickly and at low temperatures. Store the purified product under an inert atmosphere at -20°C. |

A logical approach to troubleshooting is outlined below:

Caption: Troubleshooting guide for common purification issues.

Conclusion

The protocol outlined in this application note provides a reliable method for the purification of 3-isothiocyanatobut-1-ene by flash column chromatography. By understanding the potential impurities from its synthesis and addressing the inherent instability and volatility of the target compound, researchers can achieve high purity and yield. The principles and troubleshooting strategies discussed herein are broadly applicable to the purification of other challenging small molecules.

References

-

UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]

-

Beilstein Journals. (2017). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

The Good Scents Company. 3-butenyl isothiocyanate. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of Isothiocyanates: An Update. [Link]

-

PubChem. 3-Butenyl isothiocyanate. [Link]

-

Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

-

The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]

-

LCGC. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]

-

ResearchGate. (2009). SPME-GC-MS analysis of horseradish (Armoracia rusticana). [Link]

-

MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

J-STAGE. Decomposition of Allyl Isothiocyanate in Aqueous Solution. [Link]

-

Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. [Link]

-

MDPI. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]

-

University of Rochester. Magic Formulas: TLC Stains. [Link]

-

National Center for Biotechnology Information. (2018). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. [Link]

-

ChemicalDesk.Com. (2011). TLC Stains Preparation. [Link]

-

PubMed. (2025). An improved method for the analysis of the reaction products of the partial isobutane oxidation by gas chromatography using a green solvent. [Link]

-

PubMed. (2006). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. [Link]

-

MDPI. State of the Art and Challenges in the Analysis of Volatile Organic Compounds. [Link]

-

University of California, Berkeley. TLC stains. [Link]

-

PubMed. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl.... [Link]

-

Journal of Pharmaceutical Research International. (2021). GCMS Profile of Bioactive Compounds with Therapeutic Potential in Beta vulgaris (L.) Ethanolic Leaf Extracts. [Link]

-

ResearchGate. (2013). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

-

International Journal of Botany Studies. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. [Link]

-

Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

-

ResearchGate. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. [Link]

- Dr. Rainer Glaser, New Home Pages. (2015).

-

LCGC. (2017). Volatile Separation: A Low-Density Approach. [Link]

-

ACS Publications. (2026). Sequential Turn-on/off Aggregation-Induced Emission Nanoprobe Based on Salicylaldehyde Azine for Detection of Copper(II) and Sulfide Ions. [Link]

-

Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]

Sources

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. cbijournal.com [cbijournal.com]

- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

Troubleshooting & Optimization

preventing sigmatropic rearrangement of allylic isothiocyanates

Ticket ID: AITC-SIGMA-33 Status: Open Subject: Prevention of [3,3]-Sigmatropic Rearrangement & Racemization in Allylic Isothiocyanates

Core Directive: The Stability Paradox

User Warning: If you are working with allylic isothiocyanates (AITC), you are fighting a thermodynamic equilibrium. Unlike alkyl isothiocyanates, allylic variants undergo a rapid, reversible [3,3]-sigmatropic rearrangement (aza-Cope rearrangement).

This creates two critical failure modes for drug development:

-

Regio-scrambling: Isomerization between the isothiocyanate (-NCS ) and the thiocyanate (-SCN ).

-

Racemization: Even if the -NCS regioisomer is favored, the rearrangement mechanism involves a suprafacial shift that inverts the stereocenter. Repeated flipping leads to total loss of enantiopurity (racemization) without changing the chemical formula.

This guide provides the protocols to arrest this transition state and lock your desired isomer.

Diagnostic Hub: Is Your Sample Compromised?

Before attempting stabilization, confirm the state of your reagent. The rearrangement is often silent by TLC but obvious spectroscopically.

Quick-Check Protocol

| Diagnostic Method | Isothiocyanate (-NCS) (Desired) | Thiocyanate (-SCN) (Impurity) | Notes |

| IR Spectroscopy | Broad, strong band at 2050–2150 cm⁻¹ | Sharp, weak band at ~2150 cm⁻¹ | The -SCN peak is often hidden; look for sharpness at the high-frequency edge. |

| ¹³C NMR | Peak at ~130–140 ppm | Peak at ~110–115 ppm | The -NCS carbon is significantly deshielded. |

| ¹H NMR (Allylic) | α-protons shift downfield (~4.0–4.2 ppm) | α-protons shift upfield (~3.5–3.7 ppm) | Compare integration of α-protons to quantify ratio. |

| Chiral HPLC | Single Peak | Split Peak / Plateau | Racemization appears as a "plateau" between enantiomers if occurring on-column. |

The Mechanism: Know the Enemy

Understanding the transition state is the only way to defeat it. The reaction proceeds through a cyclic, chair-like transition state.

Figure 1: The reversible mechanism of [3,3]-sigmatropic rearrangement. Note that the transition state allows for the scrambling of stereochemistry.

Prevention Protocols

Protocol A: Kinetic Trapping (For Synthesis)

Goal: Synthesize the ITC and react it immediately before it can rearrange. Context: You are making an ITC from an amine to react with a nucleophile (e.g., to make a thiourea).

-

Solvent Selection: Use Dichloromethane (DCM) or Toluene . Avoid polar aprotic solvents (DMF, DMSO) which stabilize the charge-separated transition state and accelerate rearrangement [1].

-

Temperature: Maintain reaction temperature at -10°C to 0°C .

-

The "One-Pot" Tandem Strategy:

-

Do not isolate the ITC.

-

Generate the ITC in situ (e.g., using Thiophosgene or Dipyridyl thionocarbonate).

-

Add the nucleophile (amine/thiol) immediately to the same vessel.

-

Why? The bimolecular reaction with the nucleophile (formation of thiourea) is generally faster than the unimolecular [3,3]-sigmatropic shift at low temperatures.

-

Protocol B: Storage & Handling (For Isolated ITCs)

Goal: Prevent degradation of a pure allylic ITC sample.

-

Cryogenic Storage: Store neat (undiluted) at -80°C . If -80°C is unavailable, -20°C is mandatory.

-

Warning: At Room Temperature (25°C), equilibrium is reached within hours for many allylic systems.

-

-

Solvent Matrix: If storage in solution is necessary, use Hexane or Pentane .

-

Avoid Silica Gel:

-

Critical Alert: Do not purify allylic ITCs on standard silica gel columns. The acidic surface and Lewis acid sites (impurities) catalyze the rearrangement.

-

Alternative: Use neutral alumina or rapid filtration through a celite pad. If chromatography is unavoidable, use 1% Triethylamine in the eluent to deactivate acidic sites, but work extremely fast.

-

Troubleshooting Guide (FAQ)

Issue 1: "I synthesized a chiral allylic ITC, but the ee% dropped from 99% to 60% overnight."

Diagnosis: You are experiencing Automeria (degenerate rearrangement). The molecule is rearranging into itself, but inverting the stereocenter during the [3,3]-shift. Resolution:

-

Immediate Action: Flash freeze the sample in liquid nitrogen.

-

Fix: You cannot store this compound in its free state. Derivatize it immediately (e.g., react with a simple amine like benzylamine) to form a stable thiourea derivative for characterization or storage. The thiourea does not undergo [3,3]-shifts.

Issue 2: "My IR shows a sharp peak at 2150 cm⁻¹. Did my reaction fail?"

Diagnosis: You have significant Thiocyanate (-SCN) contamination. Resolution:

-

Thermodynamic Reset: If the ITC is the thermodynamically stable isomer (true for most substituted allylic systems), you can sometimes drive the equilibrium back by heating in a non-polar solvent (e.g., refluxing in toluene), provided racemization is not a concern.

-

Distillation Hazard: Do NOT distill at high temperatures. This promotes the formation of the volatile SCN isomer or polymerization. Use high-vacuum Kugelrohr distillation at the lowest possible temperature.

Issue 3: "Can I use Lewis Acids to catalyze the formation of ITC?"

Answer: NO. While Lewis acids (like ZnCl₂) are used to isomerize alkyl thiocyanates to isothiocyanates, for allylic systems, they lower the barrier for the reversible process, accelerating the equilibration. This guarantees a racemate and a mixture of isomers [3].

Decision Tree: Workflow for Allylic ITC Handling

Figure 2: Decision matrix for handling allylic isothiocyanates based on chirality and stability requirements.

References

-

Smith, P. A. S., & Emerson, D. W. (1960).[9] The Isomerization of Alkyl Thiocyanates to Isothiocyanates.[7][9][10] Journal of the American Chemical Society, 82(12), 3076–3082. Link

-

Kotani, M., et al. (1997). Experimental and theoretical studies on the isomerization of allyl thiocyanate to allyl isothiocyanate. Heteroatom Chemistry, 8(1), 35–43.[7] Link

-

Bain, D. M., et al. (2001). The first direct observation of an allylic [3,3] sigmatropic cyanate–isocyanate rearrangement.[7] Tetrahedron Letters, 42(4), 583-586. Link

-

Li, Y., et al. (2015).[11] Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method. Journal of Colloid and Interface Science, 438, 130-137.[11] Link[11]

Sources

- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Claisen Rearrangement [organic-chemistry.org]

- 5. Allyl isothiocyanate suppresses the growth and pathogenicity of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Experimental and theoretical studies on the isomerization of allyl thiocyanate to allyl isothiocyanate / Heteroatom Chemistry, 1997 [sci-hub.sg]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Technical Support Center: 3-Isothiocyanatobut-1-ene vs. 3-Thiocyanatobut-1-ene Isomerization

Welcome to the technical support center for the isomerization of 3-isothiocyanatobut-1-ene and 3-thiocyanatobut-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this allylic rearrangement. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Introduction to the Isomerization

The isomerization between allylic isothiocyanates and thiocyanates is a well-documented rearrangement, with the isothiocyanate form often being the thermodynamically more stable product.[1] This process, particularly for allylic systems, can occur thermally or be catalyzed.[2][3] Understanding and controlling this equilibrium is crucial for synthetic strategies where one specific isomer is desired. This guide will focus on the specific case of 3-isothiocyanatobut-1-ene and 3-thiocyanatobut-1-ene, providing practical advice for managing this chemical transformation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, isolation, and handling of 3-isothiocyanatobut-1-ene and 3-thiocyanatobut-1-ene.

Issue 1: Predominant or Exclusive Formation of the Isothiocyanate Isomer When the Thiocyanate is Desired

Symptoms:

-

NMR and/or IR spectra of the crude or purified product indicate the presence of 3-isothiocyanatobut-1-ene as the major or sole product.

-

Difficulty in isolating pure 3-thiocyanatobut-1-ene.

Root Causes & Solutions:

-

High Reaction Temperature: The isomerization of allylic thiocyanates to isothiocyanates is often accelerated by heat.[2] The initial synthesis of 3-thiocyanatobut-1-ene, typically from an allyl halide and a thiocyanate salt, may be inadvertently promoting isomerization if conducted at elevated temperatures.

-

Solution: Perform the synthesis at the lowest effective temperature. Consider room temperature or even sub-ambient temperatures. Monitor the reaction progress closely using techniques like TLC or GC to avoid unnecessarily long reaction times and exposure to heat.

-

-

Solvent Polarity: While some studies suggest that the rate of isomerization for simple allylic thiocyanates is not significantly affected by solvent polarity, for other systems, polar solvents can facilitate isomerization by stabilizing ionic intermediates.[4]

-

Solution: If synthesizing the thiocyanate, experiment with less polar solvents. For instance, if you are using a polar aprotic solvent like DMF or DMSO, consider switching to acetone or acetonitrile.

-

-

Presence of Catalytic Species: Trace amounts of certain species can catalyze the isomerization.

-

Solution: Ensure all glassware is scrupulously clean and that reagents are of high purity. If a phase-transfer catalyst is used in the synthesis of the thiocyanate, its concentration and type should be optimized to minimize isomerization.

-

Issue 2: Incomplete or Slow Isomerization to 3-Isothiocyanatobut-1-ene

Symptoms:

-

The reaction to form 3-isothiocyanatobut-1-ene from 3-thiocyanatobut-1-ene does not go to completion, resulting in a mixture of isomers.

-

The rate of isomerization is impractically slow.

Root Causes & Solutions:

-

Insufficient Thermal Energy: The rearrangement is an equilibrium process, and sufficient energy is required to overcome the activation barrier.

-

Solution: Increase the reaction temperature. Refluxing in a suitable solvent is a common method to drive the isomerization.[5] A systematic study of temperature effects on the reaction rate can help identify the optimal conditions.

-

-

Absence of a Catalyst: While the isomerization can occur thermally, it can be significantly accelerated by a catalyst.

-

Solution: Introduce a suitable catalyst. While various catalysts have been explored for alkyl thiocyanate isomerization, for allylic systems, sometimes the reaction conditions themselves are sufficient.[2] However, if the thermal process is inefficient, consider investigating catalysts known to promote such rearrangements.

-

Issue 3: Product Decomposition or Side Reactions

Symptoms:

-

Low isolated yield of the desired isomer.

-

Presence of unexpected signals in NMR spectra or peaks in GC-MS, indicating byproducts.

-

Formation of polymeric materials.

Root Causes & Solutions:

-

Instability of Isothiocyanates in Certain Media: Isothiocyanates can be unstable, especially in aqueous or protic solutions, and can be susceptible to hydrolysis.[6]

-

Solution: Work-up and purification steps should be conducted under anhydrous conditions where possible. If an aqueous work-up is necessary, minimize the contact time and use cooled solutions.

-

-

High Temperatures Leading to Decomposition: Prolonged heating at high temperatures can lead to decomposition or polymerization of the starting materials and products.

-

Solution: Optimize the reaction time and temperature to achieve a reasonable conversion rate without significant degradation. The use of a catalyst might allow for lower reaction temperatures, thus minimizing side reactions.

-

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the isomerization?

A1: The isomerization of allylic thiocyanates to isothiocyanates is believed to proceed through a[7][7]-sigmatropic rearrangement.[8] This involves a cyclic, intramolecular transition state where the thiocyanate group is not fully detached from the allyl group.[4] This concerted mechanism explains why the rearrangement is often facile for allylic systems compared to saturated alkyl thiocyanates, which may rearrange through an ionic mechanism.

Caption: Proposed[7][7]-sigmatropic rearrangement mechanism.

Q2: Which isomer is generally more stable?

A2: For allylic systems, the isothiocyanate isomer is generally the thermodynamically more stable product.[1] This is a key reason why the equilibrium often favors the formation of the isothiocyanate, especially at higher temperatures.

Q3: How can I analytically distinguish between the two isomers?

A3: Several spectroscopic techniques can be used:

-

Infrared (IR) Spectroscopy: This is a powerful tool for differentiation.

-

Thiocyanates (-SCN): Exhibit a sharp, strong C≡N triple bond stretch around 2140-2175 cm⁻¹.

-

Isothiocyanates (-N=C=S): Show a very strong, broad asymmetric stretch for the -N=C=S group, typically in the 2050-2150 cm⁻¹ region.[9]

-

-

¹³C NMR Spectroscopy:

-

Thiocyanates (-SCN): The carbon of the SCN group typically appears around 110-115 ppm.

-

Isothiocyanates (-NCS): The central carbon of the NCS group is generally found further downfield, around 125-140 ppm. However, it's important to note that the isothiocyanate carbon signal can be broad and difficult to observe due to quadrupolar relaxation of the adjacent ¹⁴N nucleus.[10]

-

-

¹H NMR Spectroscopy: While the proton signals of the butenyl group will be similar, there may be subtle differences in chemical shifts for the proton on the carbon attached to the functional group due to the different electronic environments.

Data Summary Table for Spectroscopic Differentiation

| Isomer | Functional Group | Key IR Absorption (cm⁻¹) | Approximate ¹³C NMR Shift (ppm) |

| 3-Thiocyanatobut-1-ene | R-S-C≡N | 2140-2175 (sharp, strong) | ~110-115 |

| 3-Isothiocyanatobut-1-ene | R-N=C=S | 2050-2150 (broad, very strong) | ~125-140 (can be broad) |

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Both thiocyanates and isothiocyanates should be handled with care in a well-ventilated fume hood. Allyl isothiocyanate, a related compound, is known to be an irritant.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each compound before use.

Experimental Protocols

Protocol 1: Synthesis of 3-Thiocyanatobut-1-ene

This protocol aims to minimize isomerization to the isothiocyanate.

Materials:

-

3-Bromo-1-butene (or 3-chloro-1-butene)

-

Potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN)

-

Acetone (anhydrous)

-

Diatomaceous earth

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium thiocyanate in anhydrous acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 3-bromo-1-butene to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the precipitated potassium bromide.

-

Concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel, again maintaining low temperatures if possible.